molecular formula C18H21N3O2S B5795137 HSP90-IN-27

HSP90-IN-27

Cat. No.: B5795137
M. Wt: 343.4 g/mol
InChI Key: QQFAOBCJMZDGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HSP90-IN-27 is a small molecule inhibitor that targets Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including several oncoproteins. HSP90 inhibitors like this compound are of significant interest in cancer research due to their potential to disrupt multiple signaling pathways simultaneously, thereby inhibiting tumor growth and progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HSP90-IN-27 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of scalable purification methods .

Chemical Reactions Analysis

Types of Reactions

HSP90-IN-27 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

HSP90-IN-27 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the role of HSP90 in various biochemical pathways.

    Biology: Employed in cell culture studies to investigate the effects of HSP90 inhibition on cellular processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases where HSP90 plays a critical role.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting HSP90.

Mechanism of Action

HSP90-IN-27 exerts its effects by binding to the ATP-binding domain of HSP90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that rely on HSP90 for their stability and function. The inhibition of HSP90 disrupts multiple signaling pathways involved in cell growth, survival, and proliferation, making it a promising target for cancer therapy .

Comparison with Similar Compounds

HSP90-IN-27 can be compared with other HSP90 inhibitors such as geldanamycin, 17-AAG, and radicicol. While all these compounds target HSP90, this compound is unique in its chemical structure and binding affinity, which may result in different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Biological Activity

HSP90-IN-27 is a novel inhibitor targeting the heat shock protein 90 (Hsp90), a molecular chaperone critically involved in maintaining the stability and function of numerous client proteins associated with cancer progression. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of Hsp90

Hsp90 is an essential chaperone that assists in the proper folding and stabilization of over 200 client proteins, many of which are involved in oncogenic processes. High expression levels of Hsp90 are observed in various cancers, making it a prime target for therapeutic intervention. Inhibiting Hsp90 leads to the degradation of its client proteins, which can result in reduced tumor growth and increased apoptosis in cancer cells .

This compound functions by binding to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This inhibition disrupts the stabilization of client oncoproteins, leading to their degradation via proteasomal pathways. The resultant decrease in these oncoproteins can induce cell cycle arrest and apoptosis in cancer cells .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various cancer models:

  • Cell Viability Assays :
    • In vitro studies using MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound significantly reduced cell viability. The MTT assay indicated a dose-dependent response with IC50 values around 1 µM for both cell lines .
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that treatment with this compound led to G1 phase arrest in treated cells compared to controls. For instance, a significant accumulation of cells in G1 was observed at concentrations above 1 µM, indicating effective cell cycle disruption .
  • Apoptotic Induction :
    • Western blot analysis showed increased cleavage of caspase-3 and PARP, markers indicative of apoptosis, following treatment with this compound. This suggests that the compound not only halts cell proliferation but also triggers programmed cell death pathways .

Case Study 1: Breast Cancer Model

In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in the expression levels of key oncogenic proteins such as HER2 and AKT. The study reported that at 24 hours post-treatment, there was a 60% decrease in HER2 levels compared to untreated controls .

Case Study 2: Lung Cancer Model

A549 cells treated with this compound exhibited marked changes in cell morphology consistent with apoptosis. Flow cytometry indicated that approximately 40% of treated cells were in late-stage apoptosis after 48 hours compared to only 10% in the control group .

Data Tables

Parameter MDA-MB-231 A549
IC50 (µM)1.00.9
G1 Phase Arrest (%)65%70%
Apoptosis Induction (%)40%45%

Properties

IUPAC Name

N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-18(14(2)21(4)19-13)12-20(3)24(22,23)17-10-9-15-7-5-6-8-16(15)11-17/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFAOBCJMZDGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.